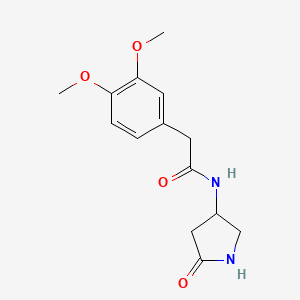

2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide, also known as UWA-101, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. UWA-101 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).

Applications De Recherche Scientifique

Oxidative Radical Cyclization Applications

One study by Chikaoka et al. (2003) demonstrates the use of Mn(III)/Cu(II)-mediated oxidative radical cyclization involving alpha-(Methylthio)acetamides leading to the formation of erythrinanes, a class of natural products with various biological activities. This research showcases the compound's utility in synthesizing complex molecular structures, contributing to the development of new synthetic methodologies in organic chemistry Chikaoka et al., 2003.

Anticancer Activity

Moghadam and Amini (2018) synthesized novel compounds derived from indibulin and combretastatin scaffolds, including derivatives of 2-(3,4,5-trimethoxyphenyl)-N-(pyrrolidin-3-yl)acetamide, to test their cytotoxic activity against breast cancer cell lines. The results indicated good cytotoxicity on cancerous cell lines with low toxicity on normal cells, highlighting the potential of such compounds in cancer therapy Moghadam & Amini, 2018.

Corrosion Inhibition

Yıldırım and Cetin (2008) explored the synthesis and evaluation of new long alkyl side chain acetamide derivatives, including modifications of N-(pyridin-2-yl) acetamide, as corrosion inhibitors. These compounds demonstrated significant corrosion prevention efficiencies, suggesting applications in materials science and engineering to enhance the longevity and durability of metals Yıldırım & Cetin, 2008.

Environmental and Analytical Applications

A study by Houdier et al. (2000) introduced a new fluorescent probe for sensitive detection of carbonyl compounds in environmental water samples. The probe, based on a derivative of N-(3-sulfonylamino-propyl)-acetamide, demonstrated enhanced sensitivity and specificity for detecting aldehydes and ketones, showcasing the compound's utility in environmental monitoring and analytical chemistry Houdier et al., 2000.

Neuroprotective Effects

Research on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) by Sakurai et al. (1989) investigated its effects on learning and memory in rats, indicating potential neuroprotective and cognitive-enhancing properties. This study contributes to the understanding of the compound's therapeutic potential in neurodegenerative diseases and cognitive disorders Sakurai et al., 1989.

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-11-4-3-9(5-12(11)20-2)6-14(18)16-10-7-13(17)15-8-10/h3-5,10H,6-8H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKIVYMOQCXUNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2CC(=O)NC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({4-[(Morpholin-4-yl)methyl]piperidin-1-yl}methyl)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2667199.png)

![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2667204.png)

![2-[(4-Fluorophenyl)sulfonyl]ethanol](/img/structure/B2667209.png)

![3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667210.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2667215.png)

![2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2667221.png)